molecular formula C8H12N2S B2539895 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine CAS No. 1934571-05-7

4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine

Cat. No.: B2539895
CAS No.: 1934571-05-7
M. Wt: 168.26
InChI Key: QELZMJKOWCPONG-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine is a chemical compound featuring a thiazole core, an amine group at the 2-position, and a cyclopropylethyl substituent. This structure is closely related to a class of bioactive molecules based on the 4-phenyl-1,3-thiazol-2-amine scaffold, which is of significant interest in medicinal chemistry and drug discovery research . Compounds within this structural family have demonstrated promising biological activities in scientific studies. Notably, related 2-aminothiazole derivatives have been investigated as potential tubulin polymerization inhibitors, a mechanism relevant for developing new anticancer agents . Furthermore, similar 4-phenyl-1,3-thiazol-2-amines have shown activity against protozoan parasites, indicating their value as scaffolds for new antileishmanial agents in tropical disease research . The 2-aminothiazole motif is a privileged structure in pharmaceutical development, present in several marketed drugs and known for its versatility in interacting with various biological targets . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-cyclopropylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-8-10-7(5-11-8)4-3-6-1-2-6/h5-6H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELZMJKOWCPONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2 Cyclopropylethyl 1,3 Thiazol 2 Amine

Foundational Synthetic Routes to the 1,3-Thiazol-2-amine Core

The construction of the 2-aminothiazole (B372263) scaffold, the central component of 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine, is a well-trodden path in organic chemistry. Various methods have been developed, ranging from classical name reactions to modern, efficiency-focused approaches.

Hantzsch Thiazole (B1198619) Synthesis and Contemporary Variations for 2-Aminothiazoles

The Hantzsch thiazole synthesis remains the most fundamental and widely utilized method for creating 2-aminothiazole derivatives. nih.govnih.gov This reaction involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. nih.gov The classical mechanism proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

For the synthesis of a 4-substituted 2-aminothiazole, the general reaction is as follows:

Scheme 1: General Hantzsch Thiazole Synthesis
R-C(=O)CH₂X + H₂N-C(=S)-NH₂ → 4-R-substituted-1,3-thiazol-2-amine + HX + H₂O

Contemporary variations have significantly improved the efficiency and scope of the Hantzsch synthesis. The use of microwave irradiation, for instance, has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov Furthermore, various catalysts have been employed to facilitate the reaction under milder conditions.

Table 1: Examples of Contemporary Hantzsch Synthesis Conditions for 2-Aminothiazoles

α-Haloketone Reactant Thiourea Reactant Conditions Yield Reference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones Substituted thioureas Microwave, Methanol Good to Excellent nih.gov
Phenacyl bromide N-substituted thiourea Basic alumina, Solvent-free, Microwave Improved yields organic-chemistry.org
1-Aryl-2-bromoethan-1-one Thioamide derivatives Water, Ambient temperature 87-97% googleapis.com
Aromatic methyl ketones Thiourea Copper(II) bromide (for in situ bromination), Reflux 68-90% google.com

One-Pot and Multicomponent Cyclization Reactions for Thiazole Scaffold Construction

To enhance procedural efficiency and minimize waste, one-pot and multicomponent reaction (MCR) strategies for 2-aminothiazole synthesis have gained considerable attention. google.comnih.gov These methods avoid the isolation of intermediates, saving time and resources. A common one-pot approach involves the in situ generation of the α-haloketone from a parent ketone, which then immediately reacts with thiourea in the same reaction vessel. nih.govchemicalbook.com

For example, an aromatic or aliphatic ketone can be treated with a halogenating agent such as N-bromosuccinimide (NBS) or copper(II) bromide, followed by the addition of thiourea. google.comnih.gov Lactic acid has been identified as an environmentally benign solvent and catalyst for such tandem α-bromination and heterocyclization reactions. researchgate.net

Multicomponent reactions, where three or more reactants are combined in a single step to form the product, represent a highly efficient strategy. chemicalbook.combeilstein-journals.org For instance, a novel one-pot aqueous reaction for the synthesis of 2-aminothiazoles uses isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones. chemicalbook.com

Polymer-Supported and Green Chemistry Approaches in 2-Aminothiazole Synthesis

The principles of green chemistry and the use of solid-phase synthesis have been increasingly applied to the production of 2-aminothiazoles. urmia.ac.irbeilstein-journals.org Polymer-supported synthesis simplifies product purification, as excess reagents and by-products can be removed by simple filtration. organic-chemistry.orgresearchgate.net For example, a resin-bound amino group can be converted to a thiourea, which is then reacted with an α-bromo ketone. The final 2-aminothiazole product is subsequently cleaved from the resin. organic-chemistry.org

Green chemistry approaches focus on minimizing environmental impact by using non-toxic reagents and solvents, improving atom economy, and employing recyclable catalysts. googleapis.com Key developments include:

Solvent-free reactions: Performing the Hantzsch reaction under solvent-free conditions, often assisted by microwave irradiation and using solid supports like basic alumina, has proven effective. organic-chemistry.org

Aqueous media: The use of water as a solvent at ambient temperature offers a safe, cheap, and environmentally friendly alternative to volatile organic solvents. googleapis.com

Recyclable catalysts: The development of magnetically separable nanocatalysts allows for easy recovery and reuse, reducing waste and cost. A novel multifunctional ionic liquid nanocatalyst has been shown to be effective in the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea using trichloroisocyanuric acid (TCCA) as a green halogen source.

Strategic Incorporation of the 2-Cyclopropylethyl Moiety

The synthesis of the target molecule, this compound, requires the specific introduction of the 2-cyclopropylethyl group at the 4-position of the thiazole ring. This can be achieved primarily by synthesizing a key precursor bearing this moiety before the cyclization reaction.

Synthesis of Key Precursors Bearing the Cyclopropylethyl Group

The most direct precursor for the Hantzsch synthesis of the target compound is 1-bromo-4-cyclopropylbutan-2-one . While its direct synthesis is not widely documented, a plausible route can be constructed from simpler, known starting materials.

A proposed synthetic pathway involves two main steps:

Synthesis of 4-cyclopropylbutan-2-one: This ketone is a known compound and can be synthesized through various established carbon-carbon bond-forming reactions. nih.gov For example, a coupling reaction between a cyclopropylethyl magnesium halide (a Grignard reagent) and an appropriate acetyl synthon could be employed.

α-Bromination: The synthesized 4-cyclopropylbutan-2-one can then be selectively brominated at the α-position (C1). Standard methods for the α-bromination of ketones, such as reaction with N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of an acid catalyst, can be utilized. These reactions are generally high-yielding and provide the key α-haloketone intermediate.

Table 2: Proposed Synthesis of Key Precursor 1-Bromo-4-cyclopropylbutan-2-one

Step Reaction Key Reagents Description
1 Synthesis of Ketone (2-Bromoethyl)cyclopropane, Mg, Acetyl chloride derivative Formation of the Grignard reagent from (2-bromoethyl)cyclopropane followed by acylation to yield 4-cyclopropylbutan-2-one.
2 α-Bromination 4-Cyclopropylbutan-2-one, N-Bromosuccinimide (NBS), p-TsOH (cat.) Regioselective bromination at the methyl carbon adjacent to the carbonyl group to furnish the target α-haloketone.

An alternative precursor for a different synthetic strategy could be (2-bromoethyl)cyclopropane or a corresponding tosylate, which could potentially be used to alkylate a pre-formed thiazole ring. This can be synthesized from cyclopropanemethanol. google.com

Regioselective and Chemoselective Integration of the Side Chain at the 4-Position of the Thiazole Ring

The primary and most reliable method for ensuring the 2-cyclopropylethyl group is positioned at the C4 of the thiazole ring is through the Hantzsch synthesis using the specifically designed precursor, 1-bromo-4-cyclopropylbutan-2-one.

The reaction involves the direct cyclocondensation of 1-bromo-4-cyclopropylbutan-2-one with thiourea . This reaction is typically carried out by refluxing the reactants in a solvent like ethanol. The regioselectivity is inherently controlled by the structure of the α-haloketone precursor, where the R group (in this case, the 2-cyclopropylethyl moiety) dictates the substituent at the 4-position of the resulting 2-aminothiazole.

Scheme 2: Hantzsch Synthesis of this compound
Cyclopropyl-CH₂CH₂-C(=O)CH₂Br + H₂N-C(=S)-NH₂ --(Ethanol, Reflux)--> this compound

While direct C-H functionalization methods for thiazoles are emerging, they often target the more electronically activated C5 position. Therefore, building the ring with the desired substituent already in place via the Hantzsch reaction provides the most straightforward and regioselective route to this compound.

Optimization of Reaction Conditions for Substituted 4-Alkylthiazol-2-amines

The synthesis of 4-alkyl-substituted 2-aminothiazoles, including this compound, is often achieved through the well-established Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. The optimization of this synthesis is crucial for maximizing yield, minimizing reaction times, and ensuring product purity. Key parameters that are systematically varied include the choice of solvent, the nature of the base, and the reaction temperature.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these reactions. For instance, studies on the synthesis of various 4-arylthiazol-2-amines have demonstrated that microwave irradiation can significantly reduce reaction times from hours to minutes while providing excellent yields. Catalyst-free conditions under microwave irradiation have also been successfully employed, offering a greener and more efficient synthetic route.

The choice of solvent plays a pivotal role in the reaction's efficiency. A range of solvents, from polar protic to aprotic, are often screened. For example, in the synthesis of certain thiazole derivatives, a mixture of ethanol and water has been found to be optimal. Other solvents like dimethylformamide (DMF) have also been shown to be effective, particularly when used in conjunction with a suitable base.

The selection of the base is another critical factor. Inorganic bases such as potassium carbonate and sodium acetate, as well as organic bases like triethylamine, are commonly used to facilitate the condensation and cyclization steps. The optimal base is often dependent on the specific substrates and solvent system employed.

Table 1: Optimization of Reaction Conditions for the Synthesis of Substituted 4-Alkylthiazol-2-amines

Entry Solvent Base Temperature (°C) Time Yield (%)
1 Ethanol Triethylamine Reflux 4 h Moderate
2 DMF Potassium Carbonate 80 3-7 h Good
3 Water/Ethanol None (Microwave) 100 15 min High
4 Acetonitrile DBU Room Temp 12 h Moderate to Good
5 Dioxane Sodium Bicarbonate 90 6 h Good

This table presents a generalized summary of typical conditions and outcomes based on literature for the synthesis of substituted 2-aminothiazoles. The specific conditions for this compound would require experimental determination.

Post-Synthetic Derivatization and Advanced Modifications

Once the this compound core is synthesized, further modifications can be undertaken to explore its chemical and pharmacological potential. These modifications can be targeted at the 2-amino group, the thiazole ring, or the cyclopropylethyl side chain.

Chemical Transformations at the 2-Amino Position of the Thiazole Ring

The 2-amino group of the thiazole ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Common derivatization strategies include N-acylation and N-alkylation.

N-Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For example, treatment of a 2-aminothiazole with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine yields the corresponding N-acyl-2-aminothiazole. These amide derivatives are often explored for their potential to engage in hydrogen bonding interactions with biological targets.

N-Alkylation: Alkylation of the 2-amino group can be achieved using various alkylating agents such as alkyl halides. The regioselectivity of this reaction can sometimes be a challenge, as alkylation can occur at either the exocyclic amino group or the endocyclic nitrogen atom of the thiazole ring. The outcome is often influenced by the reaction conditions, including the choice of base and solvent. For instance, the use of a strong base like sodium hydride tends to favor exocyclic N-alkylation.

Table 2: Examples of Derivatization Reactions at the 2-Amino Position

Reaction Type Reagent Conditions Product
N-Acylation Acetyl Chloride Pyridine, CH2Cl2, 0 °C to rt N-(4-(2-Cyclopropylethyl)thiazol-2-yl)acetamide
N-Alkylation Benzyl Bromide NaH, DMF, rt N-Benzyl-4-(2-cyclopropylethyl)thiazol-2-amine
N-Sulfonylation Tosyl Chloride Triethylamine, CH2Cl2, rt N-(4-(2-Cyclopropylethyl)thiazol-2-yl)-4-methylbenzenesulfonamide
Reductive Amination Acetone, NaBH(OAc)3 Dichloroethane, rt N-Isopropyl-4-(2-cyclopropylethyl)thiazol-2-amine

This table provides illustrative examples of potential derivatization reactions.

Functionalization of the Cyclopropylethyl Side Chain and Cyclopropane (B1198618) Reactivity

The cyclopropane ring in the side chain is not merely a passive structural element; its inherent ring strain makes it susceptible to a variety of chemical transformations. These reactions can be broadly categorized into those that retain the cyclopropane ring and those that proceed with ring-opening.

Ring-Retaining Functionalization: Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer a powerful strategy for the direct functionalization of the cyclopropane ring. Palladium-catalyzed C-H arylation or alkenylation, for instance, can introduce new substituents onto the cyclopropyl (B3062369) group without disrupting the three-membered ring.

Ring-Opening Reactions: The strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) can be harnessed to drive ring-opening reactions. These transformations can be initiated by electrophiles, nucleophiles, or radicals. For example, treatment with strong acids or certain transition metal catalysts can lead to the cleavage of a C-C bond in the cyclopropane ring, generating a more flexible, open-chain derivative. Radical-mediated ring-opening reactions have also been explored, often leading to the formation of homoallylic systems. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the reagent.

Exploration of Stereoselective Synthetic Pathways for Enantiomeric Forms

The presence of a chiral center in the cyclopropylethyl side chain necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound. Two primary strategies are typically employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly. This can be achieved through several methods:

Asymmetric Cyclopropanation: The use of chiral catalysts, such as rhodium or copper complexes with chiral ligands, in the cyclopropanation of a suitable olefin precursor can afford an enantioenriched cyclopropyl intermediate. rsc.org Biocatalytic methods, employing engineered enzymes, have also emerged as a powerful tool for stereoselective cyclopropanation. nih.govrochester.edu

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction, after which it is removed.

Chiral Resolution: In this strategy, a racemic mixture of the final compound or a key intermediate is separated into its constituent enantiomers. Common methods for chiral resolution include:

Diastereomeric Salt Formation: The racemic amine can be treated with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine.

Chiral Chromatography: The racemic mixture can be separated using chromatography on a chiral stationary phase (CSP). This technique is widely used for both analytical and preparative-scale separations.

The choice between asymmetric synthesis and chiral resolution depends on factors such as the efficiency of the asymmetric method, the cost of the chiral catalyst or resolving agent, and the scalability of the process.

Advanced Chemical Reactivity and Reaction Mechanism Studies

Reactivity Profile of the 1,3-Thiazol-2-amine Nucleus

The 1,3-thiazol-2-amine core is an electron-rich heterocyclic system whose reactivity is significantly influenced by the presence of the exocyclic amino group and the two heteroatoms, nitrogen and sulfur.

Electrophilic and Nucleophilic Substitution Patterns

The 2-amino group, being a strong electron-donating group, profoundly activates the thiazole (B1198619) ring towards electrophilic substitution. The π-electron density is highest at the C5 position, making it the primary site for attack by electrophiles. wikipedia.org This is in contrast to the unsubstituted thiazole ring, which is generally resistant to electrophilic attack. ias.ac.in Reactions such as halogenation, nitration, sulfonation, and azo coupling occur with relative ease at the C5 position in 2-aminothiazole (B372263) derivatives. ias.ac.injocpr.comresearchgate.net

Nucleophilic character is also present in the heterocyclic ring and the exocyclic amine. While the endocyclic nitrogen is generally less basic than in imidazole, the exocyclic amino group's nucleophilicity is somewhat attenuated due to the delocalization of its lone pair into the aromatic system. researchgate.net Studies have shown that under certain conditions, 2-aminothiazoles can act as carbon nucleophiles at the C5 position in reactions with potent electrophiles. researchgate.net Nucleophilic attack on the ring itself is less common unless activated by electron-withdrawing groups. However, the C2 position is susceptible to deprotonation by strong bases, forming a nucleophilic ylide that can react with electrophiles. wikipedia.org

Reaction TypePosition of AttackActivating/Directing GroupTypical ReagentsNotes
Electrophilic SubstitutionC5-NH₂ (at C2)Br₂, HNO₃/H₂SO₄, SO₃, ArN₂⁺The C5 position is highly activated due to the electron-donating amino group. ias.ac.inresearchgate.net
Nucleophilic Attack (by external nucleophile)C2Activation by strong electron-withdrawing groupNaNH₂, R-LiGenerally difficult without activation; C2-halogenated thiazoles are more susceptible. ias.ac.in
DeprotonationC2-HRing AromaticityStrong bases (e.g., n-BuLi)The proton at C2 is the most acidic on the ring. wikipedia.org
N-NucleophilicityExocyclic -NH₂ / Endocyclic N3Lone pair availabilityAcyl chlorides, Alkyl halidesNucleophilicity is moderate; competition between the two nitrogen atoms is possible. researchgate.net

Investigation of Potential Ring-Opening and Rearrangement Pathways of the Thiazole Ring

Despite its aromatic stabilization, the thiazole ring can undergo cleavage or rearrangement under specific, often forcing, conditions. These pathways are not typical under standard synthetic procedures but represent important mechanistic possibilities.

One significant pathway is reductive ring-opening. Treatment of 2-aminothiazole derivatives with strong reducing agents, such as sodium in liquid ammonia, can lead to the cleavage of the C-S and C-N bonds within the ring. researchgate.net This process results in the formation of substituted propenethiolates, demonstrating a complete breakdown of the heterocyclic structure. researchgate.net

Another documented mechanism involves cycloaddition followed by rearrangement. Certain activated thiazoles, when reacted with potent dienophiles or other reactants, can undergo a series of transformations initiated by a cycloaddition event. These reactions can proceed through intermediates like 1,3-thiazepines after an initial ring opening, which may subsequently extrude the sulfur atom to form a new heterocyclic system, such as a pyridine (B92270) ring. wikipedia.org Oxidative ring-opening has also been observed, particularly in fused systems like benzothiazoles, yielding acylamidobenzene sulfonate esters. researchgate.net

Mechanistic Exploration of Cyclopropane (B1198618) Ring Reactivity within the Compound

The cyclopropane ring is a fascinating functional group characterized by significant ring strain (approximately 27.5 kcal/mol), which is a primary driver for its unique reactivity. nih.gov This strain arises from the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). pharmaguideline.com

Strain-Release Reactions of the Cyclopropane System

The high strain energy makes the C-C bonds of the cyclopropane ring susceptible to cleavage in reactions that lead to a more stable, open-chain system. While strain energy is a critical factor, recent studies have highlighted that electronic delocalization effects in the transition state also play a crucial role, explaining why cyclopropanes are significantly more reactive than cyclobutanes, despite having similar strain energies. nih.govacs.org

Common strain-release reactions include:

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Ni or Pt) can open the ring to form the corresponding propane (B168953) derivative. This reaction becomes progressively more difficult for larger, less strained cycloalkanes. pharmaguideline.com

Halogenation: In the absence of UV light, cyclopropane can undergo addition reactions with halogens like bromine, leading to ring-opened 1,3-dihalopropanes. pharmaguideline.com

Acid-Catalyzed Opening: Strong acids can protonate a C-C bond, leading to a corner-protonated intermediate that is susceptible to nucleophilic attack, resulting in a ring-opened product.

Radical Reactions: The cyclopropane ring can react with radicals. This can involve the addition of a radical to the ring, followed by a ring-opening process to generate a more stable, distal alkyl radical, which can then participate in further transformations. nih.gov

PropertyCyclopropaneCyclobutaneCyclopentaneCyclohexane
Strain Energy (kcal/mol)27.526.56.5~0
Relative Reactivity in Ring-OpeningHighLowVery LowInert

Interactions with Adjacent Functional Groups and Thiazole Ring

Within the specific structure of 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine, direct electronic interaction between the cyclopropane ring and the thiazole nucleus is minimal due to the insulating ethyl spacer. However, indirect interactions can influence reactivity.

Intramolecular Catalysis/Inhibition: The basic nitrogen centers of the 2-aminothiazole moiety could potentially interact with reagents aimed at the cyclopropane ring. For instance, in an acid-catalyzed ring-opening, the thiazole nitrogens would likely be protonated first, potentially sequestering the acid catalyst and requiring stoichiometric amounts for the cyclopropane to react. Conversely, one of the basic sites could, in principle, act as an internal base in a transformation occurring along the side chain.

Steric Influence: The bulk of the cyclopropylethyl group could sterically hinder reactions at the adjacent C5 position of the thiazole ring, although this effect is likely to be modest.

Catalytic Activation and Directed Transformations of the Cyclopropane

The synthetic utility of cyclopropanes has been greatly expanded through the development of catalytic methods that activate the ring for specific, controlled transformations. wikipedia.org These methods often avoid the harsh conditions required for traditional ring-opening reactions.

Transition Metal Catalysis: A prominent strategy involves the oxidative addition of a low-valent transition metal (e.g., Rh, Pd, Pt, Ni) into a C-C bond of the cyclopropane. wikipedia.org This forms a metallacyclobutane intermediate, which can then undergo various reactions such as migratory insertion, reductive elimination, or β-hydride elimination to generate a diverse array of products. wikipedia.org

Lewis Acid Activation: In cyclopropanes substituted with both an electron-donating and an electron-accepting group (donor-acceptor cyclopropanes), a Lewis acid can coordinate to the acceptor group. This coordination polarizes the distal C-C bond, facilitating its cleavage and the formation of a 1,3-zwitterionic intermediate that can be trapped by nucleophiles or participate in cycloadditions. researchgate.net

Organocatalysis: Novel organocatalytic methods have been developed to activate cyclopropanes. For example, the condensation of a cyclopropylacetaldehyde with a secondary amine catalyst can form a reactive enamine, where orbital overlap between the enamine π-system and the cyclopropane σ*-orbital facilitates ring activation. acs.org

Oxidative Ring-Opening: Catalytic systems, such as those using hypervalent iodine reagents, can achieve direct 1,3-difunctionalization of cyclopropanes. This strategy uses an aryl iodide catalyst to generate a highly electrophilic species that initiates ring-opening and subsequent functionalization. nih.gov

Catalyst TypeActivation MechanismIntermediateTypical TransformationReference
Transition Metals (e.g., Rh(I), Pd(0))Oxidative Addition into C-C bondMetallacyclobutaneCycloadditions, Rearrangements wikipedia.org
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃)Coordination to acceptor groupPolarized complex / 1,3-ZwitterionRing-opening with nucleophiles, Cycloadditions researchgate.net
Organocatalysts (e.g., Chiral amines)Enamine/Iminium formationActivated enamine intermediateStereoselective cycloadditions acs.org
Aryl Iodide (ArI) / Oxidant (mCPBA)Electrophilic activation (via ArIIII)Ring-opened carbocationic species1,3-Difunctionalization (e.g., 1,3-diols, 1,3-diamines) nih.gov

Intramolecular Cyclizations and Cross-Coupling Reactions Involving the Scaffold

The chemical scaffold of this compound, characterized by a substituted 2-aminothiazole core, is amenable to a variety of advanced chemical transformations. These include intramolecular cyclizations to form fused heterocyclic systems and cross-coupling reactions to introduce new functional groups. Such modifications are pivotal in medicinal chemistry for the exploration of structure-activity relationships. This section delves into the potential intramolecular cyclization and cross-coupling reactions this scaffold can undergo, drawing upon established reactivity patterns of analogous 2-aminothiazole derivatives.

Intramolecular Cyclizations

While direct intramolecular cyclization involving the cyclopropylethyl side chain of this compound is not extensively documented, the inherent reactivity of the 2-aminothiazole nucleus allows for the construction of fused ring systems through various synthetic strategies. One notable approach involves the functionalization of the thiazole ring or the amino group, followed by a cyclization step.

A relevant example is the intramolecular Diels-Alder reaction of 4-alkenyl-2-aminothiazoles. Although the target compound does not possess an alkenyl group, a synthetic derivative could be prepared to undergo such a transformation. For instance, a 4-alkenyl-2-dialkylaminothiazole can react with a dienophile like a nitroalkene in a [4+2] cycloaddition. This reaction proceeds with high regioselectivity and diastereoselectivity, leading to the formation of a tetrahydrobenzothiazole derivative after a subsequent 1,3-hydrogen migration that re-aromatizes the thiazole ring. nih.gov

The general scheme for such a reaction is presented below:

Table 1: Representative Intramolecular [4+2] Cycloaddition of a 4-Alkenyl-2-aminothiazole Derivative

Reactant 1Reactant 2SolventTemperature (°C)ProductYield (%)Ref.
4-Alkenyl-2-dialkylaminothiazole(E)-β-nitrostyreneAcetonitrile25Tetrahydrobenzothiazole derivative82 nih.gov

This methodology highlights the potential to construct complex fused systems from suitably functionalized derivatives of the this compound scaffold.

Another strategy for forming fused thiazole systems involves domino alkylation-cyclization reactions. For instance, the reaction of a thiourea (B124793) with a propargyl bromide under microwave irradiation can yield a 2-aminothiazole. organic-chemistry.org By analogy, if the amino group of this compound were part of a larger structure with an appropriately positioned leaving group, an intramolecular cyclization could be envisioned to form a fused bicyclic system.

Cross-Coupling Reactions

The 2-aminothiazole core of this compound offers multiple sites for cross-coupling reactions, primarily at the amino group (N-H) and potentially at the C5 position of the thiazole ring (C-H). These reactions are instrumental in creating libraries of compounds for biological screening.

N-Arylation Cross-Coupling:

The palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of 2-aminothiazoles is a well-established method for introducing aryl and heteroaryl substituents on the amino group. nih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the 2-aminothiazole with an aryl halide or triflate. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.govnih.gov

Table 2: Palladium-Catalyzed N-Arylation of 2-Aminothiazole Derivatives

2-Aminothiazole DerivativeAryl Halide/TriflateCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Ref.
2-Aminothiazole4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10095 nih.gov
2-Aminothiazole4-ChlorobenzotrifluoridePd(OAc)₂ / RuPhosK₃PO₄Toluene11085 nih.gov
4-Methyl-2-aminothiazole1-Bromo-4-methoxybenzenePd(OAc)₂ / BrettPhosNaOtBuDioxane10092 mit.edu

In addition to palladium catalysis, copper-catalyzed C-N cross-coupling reactions have emerged as a valuable alternative. nih.gov These reactions often utilize a copper(II) catalyst with a ligand such as 1,10-phenanthroline (B135089) and can proceed at room temperature. nih.gov This method provides a complementary approach for the N-arylation of 2-aminobenzothiazoles, which can be extended to other 2-aminothiazole derivatives. nih.gov

C-H Arylation Cross-Coupling:

Direct C-H arylation of the thiazole ring offers an atom-economical approach to introduce aryl substituents without the need for pre-functionalization. Palladium-catalyzed C4-selective C-H arylation of 2-aminothiazoles with arylboronic acids has been reported. nagoya-u.ac.jp This reaction proceeds in the presence of a palladium catalyst, a phenanthroline ligand, and an oxidant. nagoya-u.ac.jp This strategy allows for the regioselective functionalization of the thiazole ring, providing access to a different class of derivatives compared to N-arylation.

Table 3: Palladium-Catalyzed C4-Selective C-H Arylation of a 2-Aminothiazole

2-Aminothiazole DerivativeArylboronic AcidCatalyst / LigandOxidantSolventTemperature (°C)Yield (%)Ref.
2-AminothiazolePhenylboronic acidPd(OAc)₂ / PhenanthrolineTEMPODichloromethane6065 nagoya-u.ac.jp

Structure Activity Relationship Sar Investigations of 4 2 Cyclopropylethyl 1,3 Thiazol 2 Amine and Analogues

Elucidation of Pharmacophoric Elements within the 1,3-Thiazol-2-amine Core

The biological activity of 2-aminothiazole (B372263) derivatives is intrinsically linked to the specific arrangement of pharmacophoric elements within the core structure. The thiazole (B1198619) ring itself, along with its substituents, provides a distinct three-dimensional framework for interaction with biological targets.

Key pharmacophoric features include:

Hydrogen Bonding: The 2-amino group and the nitrogen atom at position 3 of the thiazole ring are crucial hydrogen bond donors and acceptors, respectively. nih.gov These features often facilitate anchoring the molecule within the active site of a target protein, such as a kinase, through interactions with amino acid residues like methionine. nih.gov

Aromatic and Hydrophobic Interactions: The thiazole ring is an aromatic system capable of engaging in π-π stacking or hydrophobic interactions. Substituents at the C4 and C5 positions significantly modulate these interactions. Large aromatic or lipophilic groups at the C4 and C5 positions are often found to be critical for potency. nih.govkau.edu.sa For instance, the introduction of a phenyl group at the C4-position can enhance activity. nih.gov

Substitution Pattern: The nature of substituents at the C4 and C5 positions has a profound effect on the biological activity. Structure-activity relationship studies have shown that while some bulky groups are well-tolerated and even beneficial, others can be detrimental. For example, the incorporation of a methyl group at the C4- or C5-position has been shown to decrease the potency of some series of compounds. nih.gov Conversely, substituting a methyl group with a bromine atom at the C5-position can lead to improved activity. nih.gov The electronic nature of these substituents is also vital; electron-withdrawing groups on an aryl ring at the C4 position can increase activity. kau.edu.sa

The following table summarizes the general influence of substitutions on the 1,3-thiazol-2-amine core.

PositionSubstituent TypeGeneral Effect on ActivityReference(s)
N3 (Ring Nitrogen) -Acts as a key hydrogen bond acceptor. nih.gov
C2-Amine -Primary amine acts as a hydrogen bond donor. A critical point for modification (see Section 4.3). researchgate.netnih.gov
C4 Phenyl, 2-PyridylOften enhances potency through hydrophobic/aromatic interactions. nih.govnih.gov
C4 Small Alkyl (e.g., Methyl)Can decrease potency. nih.gov
C5 ArylCan enhance potency. nih.gov
C5 BromoCan increase potency compared to a methyl group. nih.gov

Conformational Impact and Steric Contributions of the 2-Cyclopropylethyl Moiety

The substituent at the C4 position plays a significant role in orienting the molecule within a binding pocket. The 2-cyclopropylethyl group is a unique substituent that imparts specific conformational and electronic properties.

The cyclopropyl (B3062369) group is a conformationally constrained structural motif. nbinno.comscientificupdate.com Unlike flexible alkyl chains, its rigid, triangular geometry "locks" the attached ethyl group into a more defined spatial orientation. This has several important consequences for molecular interactions:

Entropically Favorable Binding: By reducing the number of rotatable bonds, the cyclopropane (B1198618) ring pre-organizes the molecule into a conformation that may be more complementary to its biological target. This can lead to a smaller entropic penalty upon binding, resulting in higher binding affinity and potency. nih.gov

Precise Spatial Positioning: The rigidity of the cyclopropyl group ensures a precise and predictable placement of the moiety within a receptor's binding site. This can optimize favorable interactions and avoid steric clashes. nbinno.com

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other common chemical groups, such as gem-dimethyl groups or alkenes. scientificupdate.combeilstein-journals.org It provides a similar steric profile but with distinct electronic properties and metabolic stability. beilstein-journals.org

The cyclopropane ring possesses unusual electronic characteristics that distinguish it from other alkyl groups. The carbon-carbon bonds within the ring have a high degree of p-character, often referred to as "bent bonds," which gives the ring some of the properties of a double bond. nbinno.comnih.govwikipedia.org

Electron-Withdrawing Nature: The cyclopropyl group generally acts as a mild electron-withdrawing group through an inductive effect. beilstein-journals.orgwikipedia.org When attached to the thiazole core via an ethyl linker, this effect can subtly modulate the electron density of the entire heterocyclic system. This can influence the pKa of the 2-amino group or the thiazole nitrogen, potentially affecting ionization state and hydrogen bonding capacity at physiological pH.

Systematic Variation of the 2-Amino Substituent and its Effect on Biological Profiles

N-Acylation: Introducing an acyl group, particularly a benzoyl moiety, at the 2-amino position has been shown to dramatically increase the potency in certain classes of 2-aminothiazole derivatives. nih.gov The nature and position of substituents on the benzoyl ring are also critical. For example, N-(3-chlorobenzoyl) substitution has yielded highly potent analogues in some studies. nih.gov

N-Alkylation: The degree of alkylation at the 2-amino nitrogen can fine-tune activity. In one study, the order of potency was found to be secondary amine (NHCH₃) > primary amine (NH₂) ≫ tertiary amine (N(CH₃)₂). nih.gov This suggests that while a substituent may be beneficial, excessive steric bulk at this position can be detrimental to binding, and retaining at least one hydrogen for donation is often favorable. nih.gov

Thiourea (B124793) Formation: The 2-amino group can react with isothiocyanates to form N-thiazolyl thiourea derivatives. These analogues have shown distinct biological activities, indicating that this modification is a viable strategy for exploring new interaction modes. mdpi.comnih.gov

The table below illustrates the effects of various substitutions at the 2-amino position on biological activity from representative studies.

R Group on 2-Amino FunctionResulting Functional GroupGeneral Effect on PotencyReference(s)
HPrimary AmineBaseline activity, H-bond donor. nih.gov
-C(O)-PhBenzamideDramatic increase. nih.gov
-C(O)-Ph-3-ClSubstituted BenzamidePotent activity observed. nih.gov
-CH₃Secondary AmineOften more potent than primary or tertiary amine. nih.gov
-CH(CH₃)₂Secondary AmineModest activity. nih.gov
-C(S)NH-ArThioureaCan confer distinct biological activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational tool used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com For 2-aminothiazole derivatives, various 2D and 3D-QSAR models have been developed to predict their activity and guide the design of new, more potent analogues. tandfonline.comnih.govnih.gov

These models are built using a set of "descriptors" that quantify different physicochemical properties of the molecules:

Electronic Descriptors: These describe the electron distribution, such as atomic charges and dipole moments. They are crucial for modeling electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices. They help to model how a molecule fits into its binding site.

Topological Descriptors: These are numerical representations of molecular structure and branching.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which is critical for membrane permeability and hydrophobic interactions with the target.

QSAR studies on 2-aminothiazole analogues have successfully generated predictive models with high statistical significance (e.g., high correlation coefficients, R², and cross-validated coefficients, Q²). tandfonline.comnih.govacs.org For example, a descriptor analysis from one MLR (Multiple Linear Regression) model suggested that active compounds should be asymmetrical and have a low propensity for hydrogen bond formation, while having a high frequency of nitrogen atoms at a specific topological distance. nih.gov The development of such models allows for the virtual screening of large libraries of potential compounds and the prioritization of synthetic targets, thereby accelerating the drug discovery process. documentsdelivered.comnih.gov

Below is a table representing a hypothetical QSAR model for a series of 2-aminothiazole analogues, illustrating the types of descriptors that may be significant.

Descriptor TypeExample DescriptorCorrelation with ActivityImplication for Design
Electronic Dipole MomentPositiveHigher dipole moment may enhance electrostatic interactions.
Steric Molecular VolumeNegativeIncreased size may lead to steric clashes in the binding site.
Topological Wiener IndexPositiveHigher branching/complexity may be favorable.
Hydrophobic AlogPParabolicAn optimal lipophilicity exists for activity and permeability.

Computational Chemistry and in Silico Molecular Modeling of 4 2 Cyclopropylethyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

No dedicated studies on the quantum chemical calculations for 4-(2-cyclopropylethyl)-1,3-thiazol-2-amine were identified.

Conformation and Energy Landscapes

Information regarding the conformational analysis and energy landscapes of this compound is not available in the public domain.

Electrostatic Potential Surfaces and Charge Distribution

There are no published data or analyses of the electrostatic potential surfaces or charge distribution for this specific compound.

Molecular Docking Simulations for Target Binding Prediction

No molecular docking studies involving this compound have been found in the reviewed literature.

Identification of Putative Binding Sites and Key Interactions

Without molecular docking simulations, the putative binding sites and key molecular interactions for this compound remain undetermined.

Assessment of Binding Affinities and Ligand Efficiencies

The binding affinities and ligand efficiencies of this compound have not been reported in publicly accessible research.

Future Research Directions and Advanced Applications

Development of Novel and Sustainable Synthetic Methodologies

The traditional Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793), remains a fundamental approach for constructing the 2-aminothiazole (B372263) core. For the synthesis of 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine, a key intermediate would be 1-bromo-4-cyclopropylbutan-2-one. A plausible synthetic route to this intermediate could commence with the readily available cyclopropyl (B3062369) methyl ketone, which can be prepared from α-acetyl-γ-butyrolactone. Subsequent chain extension and bromination would yield the desired α-haloketone.

Future research in this area should focus on developing more sustainable and efficient synthetic protocols. Green chemistry principles can be integrated into the synthesis of this compound in several ways:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the Hantzsch synthesis. The high energy efficiency of microwave irradiation makes it an attractive green alternative to conventional heating.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and reproducibility. A multi-step flow process could be designed for the synthesis of this compound, minimizing manual handling of intermediates and allowing for precise control over reaction parameters.

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or bio-based solvents, and reusable solid-supported catalysts can drastically reduce the environmental footprint of the synthesis.

A comparative overview of traditional versus potential sustainable synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyDescriptionPotential AdvantagesPotential Challenges
Traditional Hantzsch SynthesisBatch reaction involving condensation of 1-bromo-4-cyclopropylbutan-2-one and thiourea in a conventional solvent.Well-established and reliable.Often requires harsh conditions, long reaction times, and generates significant waste.
Microwave-Assisted SynthesisUtilization of microwave irradiation to accelerate the Hantzsch reaction.Rapid reaction rates, higher yields, and improved energy efficiency.Specialized equipment required; scalability can be a concern.
Flow ChemistryContinuous synthesis in a microreactor system.Enhanced safety, precise control, high reproducibility, and easy scalability.Initial setup costs can be high; potential for clogging with solid byproducts.
Green Chemistry ApproachEmploying aqueous media, bio-solvents, and/or reusable catalysts.Reduced environmental impact, lower toxicity, and potential for catalyst recycling.Reaction kinetics and yields may need extensive optimization in alternative solvent systems.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. For a novel scaffold like this compound, these computational tools can be instrumental in accelerating the design and optimization of new derivatives with desired biological activities.

Predictive Modeling: ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing datasets of 2-aminothiazole derivatives to predict the biological activity of new virtual compounds based on their molecular descriptors. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with the 2-aminothiazole core and desired parameters (e.g., high affinity for a specific kinase, favorable ADMET properties), novel derivatives of this compound can be generated.

Target Identification and Validation: AI can analyze vast biological datasets to identify potential protein targets for this compound and its analogs. This can help in elucidating the mechanism of action and identifying new therapeutic indications.

Table 2 outlines a hypothetical workflow for the integration of AI/ML in the development of derivatives of the title compound.

Table 2: AI/ML-Driven Workflow for Derivative Design

StepAI/ML ToolObjectiveExpected Outcome
1. Virtual Library GenerationGenerative ModelsCreate a diverse library of virtual derivatives of this compound.A large set of novel chemical structures with potential for biological activity.
2. Bioactivity PredictionQSAR ModelsPredict the biological activity of the virtual library against a panel of relevant targets (e.g., kinases).A ranked list of virtual compounds based on their predicted potency.
3. ADMET PredictionMachine Learning ModelsAssess the drug-likeness and potential toxicity of the top-ranked virtual compounds.A filtered list of candidates with favorable pharmacokinetic and safety profiles.
4. Synthesis PrioritizationDecision Support SystemsSelect a small subset of the most promising virtual compounds for chemical synthesis and experimental validation.A manageable number of high-potential compounds for laboratory investigation.

Exploration of Multi-Targeting Strategies and Polypharmacology

The concept of "one drug, one target" is being increasingly replaced by the paradigm of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a superior therapeutic effect. The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, and it is plausible that this compound could be developed as a multi-targeted agent.

Future research should explore the potential of this compound and its derivatives to inhibit multiple kinases involved in a particular disease pathway, such as cancer or inflammation. This could lead to the development of drugs with enhanced efficacy and a reduced likelihood of developing resistance. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of this compound to the ATP-binding sites of various kinases.

A hypothetical polypharmacological profile for a derivative of the title compound is presented in Table 3.

Table 3: Hypothetical Polypharmacological Profile of a this compound Derivative

Target KinasePredicted Binding Affinity (Ki, nM)Therapeutic Rationale
VEGFR215Inhibition of angiogenesis in cancer.
EGFR50Inhibition of tumor cell proliferation.
Src80Modulation of cell adhesion and migration.
p38 MAPK120Anti-inflammatory effects.

Elucidation of In Vivo Pharmacological Mechanisms using Advanced Imaging

Understanding the in vivo behavior of a drug candidate is crucial for its successful development. Advanced imaging techniques can provide invaluable insights into the pharmacokinetics, biodistribution, and target engagement of this compound in living organisms.

Positron Emission Tomography (PET): By radiolabeling the compound with a positron-emitting isotope (e.g., ¹⁸F), its distribution and accumulation in different tissues can be visualized and quantified in real-time. This can help in assessing whether the drug reaches its intended target organ at a sufficient concentration.

Fluorescence Imaging: The synthesis of fluorescently labeled analogs of this compound would enable the visualization of its subcellular localization and interaction with its target proteins using techniques like confocal microscopy and fluorescence lifetime imaging microscopy (FLIM).

These imaging studies can provide crucial information on drug-target engagement in a physiological context, helping to bridge the gap between in vitro activity and in vivo efficacy.

Application in Chemical Biology Probes and Mechanistic Tool Compounds

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable tool for basic research. As a chemical probe, it can be used to investigate the biological function of its target proteins.

Activity-Based Probes (ABPs): By incorporating a reactive group onto the 2-aminothiazole scaffold, an ABP could be designed to covalently label the active site of its target enzyme. This would allow for the identification and quantification of the active enzyme population in complex biological samples.

Tool Compounds for Target Validation: A highly potent and selective derivative of this compound could serve as a tool compound to pharmacologically validate the role of its target in a specific disease model. This can provide strong evidence for the therapeutic potential of inhibiting that particular target.

The development of such chemical biology tools would not only advance our understanding of fundamental biological processes but also aid in the discovery of new drug targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-cyclopropylethyl)-1,3-thiazol-2-amine and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or α-bromoketones. For analogs, POCl₃-mediated cyclization under reflux (90°C for 3 hours) has been used to form the thiazole core, followed by ammonia workup and recrystallization (DMSO/water mixtures are effective) . Substituents like cyclopropylethyl groups may require tailored alkylation or cross-coupling strategies.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry and substituent integration. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves absolute configuration, with parameters such as monoclinic space groups (e.g., P2₁) and β angles (~97.9°) observed in analogs . Purity can be assessed via HPLC with UV detection at 254 nm.

Q. What are the key considerations for optimizing crystallization conditions of thiazol-2-amine derivatives?

  • Methodological Answer : Solvent polarity (e.g., DMSO/water mixtures), slow evaporation rates, and temperature control (e.g., 294 K) are critical. For twinned crystals, high-resolution data (θ > 25°) and multi-scan absorption corrections (e.g., SADABS) improve refinement accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structurally similar thiazol-2-amine analogs?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., cyclopropyl, aryl groups). Use in vitro assays (e.g., CRF1 receptor binding ) to correlate electronic/hydrophobic properties with activity. Address discrepancies by validating assay conditions (e.g., cell lines, ligand concentrations) and applying statistical tools like IC₅₀ error analysis .

Q. What advanced computational methods are suitable for predicting the binding modes of this compound to CRF1 receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with CRF1 homology models can predict binding pockets. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions using mutagenesis data (e.g., key residues like Ser/Thr in transmembrane domains) .

Q. How should researchers address discrepancies in X-ray crystallographic refinement data for thiazol-2-amine derivatives?

  • Methodological Answer : Use SHELXL for refinement, focusing on high-resolution data (≤ 0.84 Å). Check for twinning via Rint values (>0.05 indicates potential issues). Apply restraints for disordered cyclopropane groups and validate thermal displacement parameters (B-factors) with the CheckCIF tool .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.